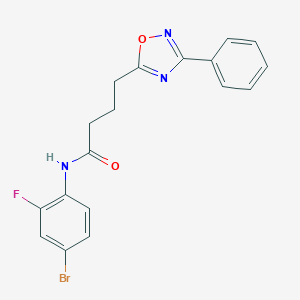
N-(4-bromo-2-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmacology. This compound is commonly referred to as BF-5-MeO-DIBTA and is a member of the oxadiazole family of compounds. In
Aplicaciones Científicas De Investigación
BF-5-MeO-DIBTA has been studied extensively for its potential applications in medicine and pharmacology. It has been found to have significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, BF-5-MeO-DIBTA has been found to have potent anti-cancer activity, particularly against breast cancer cells. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of BF-5-MeO-DIBTA is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. Specifically, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules in the body. Additionally, BF-5-MeO-DIBTA has been found to inhibit the activity of certain signaling pathways that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
BF-5-MeO-DIBTA has been found to have a number of biochemical and physiological effects in the body. It has been found to reduce the production of inflammatory molecules, such as prostaglandins and cytokines, which are involved in the development of chronic pain and inflammation. Additionally, BF-5-MeO-DIBTA has been found to induce apoptosis, or programmed cell death, in cancer cells, which can help to prevent the spread of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BF-5-MeO-DIBTA has a number of advantages for use in lab experiments. It is a highly potent compound, which means that it can be used in small quantities to achieve significant results. Additionally, it has a relatively low toxicity profile, which makes it safe for use in lab experiments. However, one limitation of BF-5-MeO-DIBTA is that it is a relatively complex compound to synthesize, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are a number of future directions for research on BF-5-MeO-DIBTA. One area of interest is the development of novel drug formulations that incorporate BF-5-MeO-DIBTA as an active ingredient. Additionally, further research is needed to fully understand the mechanism of action of BF-5-MeO-DIBTA and its potential applications in the treatment of various diseases. Finally, more research is needed to optimize the synthesis method for BF-5-MeO-DIBTA, which could help to make it more readily available for use in scientific research.
Métodos De Síntesis
The synthesis of BF-5-MeO-DIBTA involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 4-bromo-2-fluoroaniline with ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate to produce an intermediate product. This intermediate product is then reacted with n-butyl lithium to form a lithium salt, which is then treated with butanoyl chloride to produce the final product, BF-5-MeO-DIBTA.
Propiedades
Nombre del producto |
N-(4-bromo-2-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
|---|---|
Fórmula molecular |
C18H15BrFN3O2 |
Peso molecular |
404.2 g/mol |
Nombre IUPAC |
N-(4-bromo-2-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
InChI |
InChI=1S/C18H15BrFN3O2/c19-13-9-10-15(14(20)11-13)21-16(24)7-4-8-17-22-18(23-25-17)12-5-2-1-3-6-12/h1-3,5-6,9-11H,4,7-8H2,(H,21,24) |
Clave InChI |
WCRDKYLSWRPQTM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=C(C=C(C=C3)Br)F |
SMILES canónico |
C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=C(C=C(C=C3)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-({[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B277106.png)


![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B277120.png)
![N-(2-bromophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277121.png)
![N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B277123.png)

![[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetic acid](/img/structure/B277126.png)
![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-1-(4-fluorophenyl)ethanone](/img/structure/B277127.png)

![N-(4-{[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B277129.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-tert-butyl-1,3-thiazol-2-yl)acetamide](/img/structure/B277130.png)

![3-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]propanoic acid](/img/structure/B277134.png)